3-O-Acetylgibberellin A7 Methyl Ester
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Overview
Description
3-O-Acetylgibberellin A7 Methyl Ester is a derivative of gibberellin, a class of plant hormones that play a crucial role in regulating various developmental processes, including stem elongation, germination, and flowering . This compound is specifically modified to include an acetyl group at the 3-O position and a methyl ester group, which can influence its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Acetylgibberellin A7 Methyl Ester typically involves the esterification of gibberellin A7 with methanol in the presence of an acid catalyst, followed by acetylation at the 3-O position. The reaction conditions often include:
Esterification: Gibberellin A7 is reacted with methanol in the presence of concentrated sulfuric acid as a catalyst.
Acetylation: The resulting gibberellin A7 methyl ester is then acetylated using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve:
Large-scale esterification: Using industrial reactors to mix gibberellin A7 with methanol and sulfuric acid.
Acetylation: Conducted in large vessels with controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-O-Acetylgibberellin A7 Methyl Ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different gibberellin derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different gibberellin analogs.
Substitution: Substitution reactions can occur at the acetyl or ester groups, leading to new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and toluene-p-sulfonyl chloride are used for chlorination reactions.
Major Products
Oxidation: Produces various oxidized gibberellin derivatives.
Reduction: Leads to reduced gibberellin analogs.
Substitution: Forms chlorinated gibberellin derivatives.
Scientific Research Applications
3-O-Acetylgibberellin A7 Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other gibberellin derivatives.
Biology: Studied for its role in plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its hormone-like activity.
Industry: Used in agriculture to promote plant growth and increase crop yields.
Mechanism of Action
The mechanism of action of 3-O-Acetylgibberellin A7 Methyl Ester involves its interaction with gibberellin receptors in plants. Upon binding to these receptors, it activates a signaling cascade that leads to the transcription of genes involved in growth and development. The molecular targets include DELLA proteins, which are repressors of gibberellin signaling .
Comparison with Similar Compounds
Similar Compounds
Gibberellin A3: Another gibberellin derivative with similar growth-promoting effects.
Gibberellin A5: A derivative formed through chlorination of gibberellin A3 methyl ester.
Uniqueness
3-O-Acetylgibberellin A7 Methyl Ester is unique due to its specific acetylation and methyl esterification, which can enhance its stability and biological activity compared to other gibberellins .
Properties
Molecular Formula |
C22H26O6 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-acetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C22H26O6/c1-11-9-21-10-13(11)5-6-14(21)22-8-7-15(27-12(2)23)20(3,19(25)28-22)17(22)16(21)18(24)26-4/h7-8,13-17H,1,5-6,9-10H2,2-4H3/t13-,14-,15+,16-,17-,20-,21+,22-/m1/s1 |
InChI Key |
NCIYHJXSHQRFBI-MLCAGBRBSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@@]23[C@@H]4CC[C@@H]5C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]1(C(=O)O3)C)C(=O)OC |
Canonical SMILES |
CC(=O)OC1C=CC23C4CCC5CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)OC |
Origin of Product |
United States |
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